

Benchmarking the Emulsifying Properties of CAS 94944-85-1: A Comparative Guide

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Compound of Interest

Compound Name: *Einecs 305-663-2*

Cat. No.: *B15179371*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emulsifying properties of CAS 94944-85-1, identified as Butanedioic acid, isododecenyl-, compound with 2,2',2''-nitrilotris[ethanol] (1:2), against common alternative emulsifiers. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate emulsifying agent for their specific formulation needs. The data is supported by experimental findings from publicly available scientific literature.

Introduction to CAS 94944-85-1 and Alternative Emulsifiers

CAS 94944-85-1 is the triethanolamine salt of isododecenyl succinic acid. Its molecular structure, featuring a long, branched alkyl chain (isododecenyl) and a polar headgroup composed of the succinic acid and triethanolamine moieties, suggests its function as a surfactant and emulsifier. This structure confers both lipophilic and hydrophilic properties, enabling it to reduce the interfacial tension between oil and water, thereby facilitating the formation and stabilization of emulsions.

In the landscape of emulsion science, a variety of other compounds are widely utilized for their emulsifying capabilities. This guide will benchmark the performance of a representative alkenyl succinate against four commonly used alternatives:

- **Lecithin:** A naturally occurring phospholipid derived from sources like soybeans and egg yolks. It is a widely used, label-friendly emulsifier in the food and pharmaceutical industries.
- **Polysorbate 80:** A synthetic non-ionic surfactant known for its excellent emulsifying and solubilizing properties. It is frequently used in pharmaceutical formulations, including injectables.
- **Soy Protein Isolate:** A plant-based protein with amphiphilic properties that allow it to form and stabilize emulsions. It is a popular choice for food and nutritional products.
- **Xanthan Gum:** A polysaccharide that primarily functions as a stabilizer by increasing the viscosity of the continuous phase, which slows down creaming and coalescence.

Comparative Performance Data

The following tables summarize the emulsifying performance of a succinylated monoglyceride (a structurally similar compound to CAS 94944-85-1) and the selected alternatives. The data is extracted from studies that conducted direct comparisons under consistent experimental conditions to ensure objectivity.

Table 1: Comparison of Emulsifier Performance in a Casein-Maltodextrin-Soybean Oil Emulsion

Emulsifier	Concentration (w/w)	Initial Mean Particle Size (nm)	Mean Particle Size after 14 days (nm)	Turbiscan Stability Index (TSI) after 14 days
Succinylated Monoglyceride	0.0025%	143.9	145.5	~2.5
Lecithin	0.2%	~155	~160	~4.0
Polyglycerol fatty acid ester	0.1%	~150	~150	~3.0
Sucrose dodecylate monostearate	0.2%	~160	>170	~5.0
Gum Arabic	0.2%	>160	>160	~4.5

Data adapted from a study by Wang et al. (2020). Lower TSI indicates higher stability.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Comparison of Emulsifier Performance in an Orange Oil-in-Water Emulsion

Emulsifier	Concentration (w/w)	Initial Mean Particle Size (µm)	Turbiscan Stability Index (TSI) after 4 weeks
Polysorbate 80	1%	1.88	1.70
Sodium Caseinate (Protein)	10%	2.14	6.20
Gum Arabic (Polysaccharide)	10%	4.10	4.83

Data adapted from a study by Raikos et al. (2017). Lower TSI indicates higher stability.[\[4\]](#)

Table 3: Stability of Oil-in-Water Emulsions with Polysorbate 60 and Soy Lecithin

Emulsifier	Stability after 9 hours
Polysorbate 60	Stable and homogeneous
Soy Lecithin	Stable and homogeneous

Data adapted from a study by Fritz et al. (2021).[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of emulsifying properties.

Emulsion Formation

Objective: To create a stable oil-in-water emulsion for subsequent analysis.

Materials:

- Oil phase (e.g., medium-chain triglycerides, soybean oil)
- Aqueous phase (e.g., deionized water, buffer solution)
- Emulsifier (CAS 94944-85-1 or alternative)

Procedure:

- The emulsifier is dissolved in the aqueous phase.
- The oil phase is gradually added to the aqueous phase while mixing at high speed using a high-shear homogenizer (e.g., Ultra-Turrax) for a specified time (e.g., 2-5 minutes) to form a coarse emulsion.
- The coarse emulsion is then passed through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 40 MPa) to reduce the droplet size and improve homogeneity.

Emulsion Stability Testing

Objective: To assess the physical stability of the emulsion over time and under stress conditions.

Methods:

- Creaming Index:
 - A freshly prepared emulsion is placed in a transparent, graduated container and stored at a specific temperature.
 - The height of the serum layer (the clear layer at the bottom) and the total height of the emulsion are measured at regular intervals.
 - The Creaming Index is calculated as: $(\text{Height of serum layer} / \text{Total height of emulsion}) \times 100\%$. A lower creaming index indicates better stability.
- Accelerated Aging:
 - Emulsion samples are stored at elevated temperatures (e.g., 45°C or 50°C) for a defined period (e.g., 1-4 weeks).
 - Samples are periodically observed for signs of instability such as phase separation, creaming, or coalescence.
- Freeze-Thaw Cycling:
 - Emulsion samples are subjected to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours).
 - The stability of the emulsion is assessed after a set number of cycles (e.g., 3-5 cycles).
- Centrifugation:
 - Emulsion samples are centrifuged at a specific speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes).
 - The emulsion is then visually inspected for any signs of phase separation.

- Turbiscan Stability Index (TSI):
 - A specialized instrument (e.g., Turbiscan) is used to measure the backscattering and transmission of light through the emulsion over time.
 - The TSI is a single value that quantifies the overall instability of the emulsion, taking into account creaming, sedimentation, flocculation, and coalescence. A lower TSI value corresponds to a more stable emulsion.

Particle Size Analysis

Objective: To determine the size distribution of the oil droplets in the emulsion.

Method: Laser Diffraction or Dynamic Light Scattering (DLS)

- A small sample of the emulsion is diluted with the continuous phase to an appropriate concentration.
- The diluted sample is placed in the measurement cell of the particle size analyzer.
- The instrument measures the scattering of laser light by the droplets to determine their size distribution.
- Key parameters reported include the mean droplet diameter (e.g., $D[2][3]$ - volume-weighted mean) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Interfacial Tension Measurement

Objective: To quantify the ability of an emulsifier to reduce the tension at the oil-water interface.

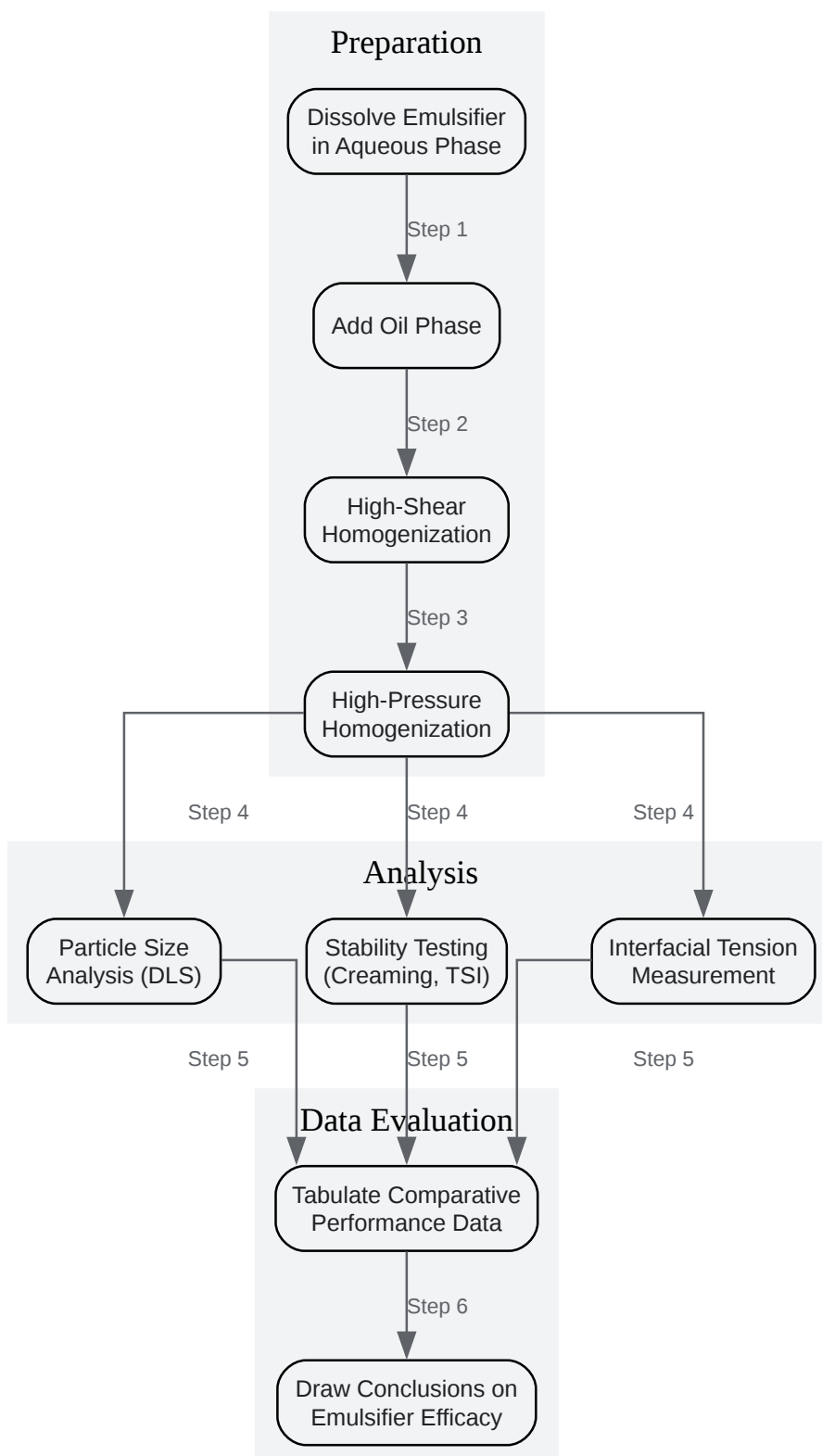
Method: Pendant Drop Tensiometry

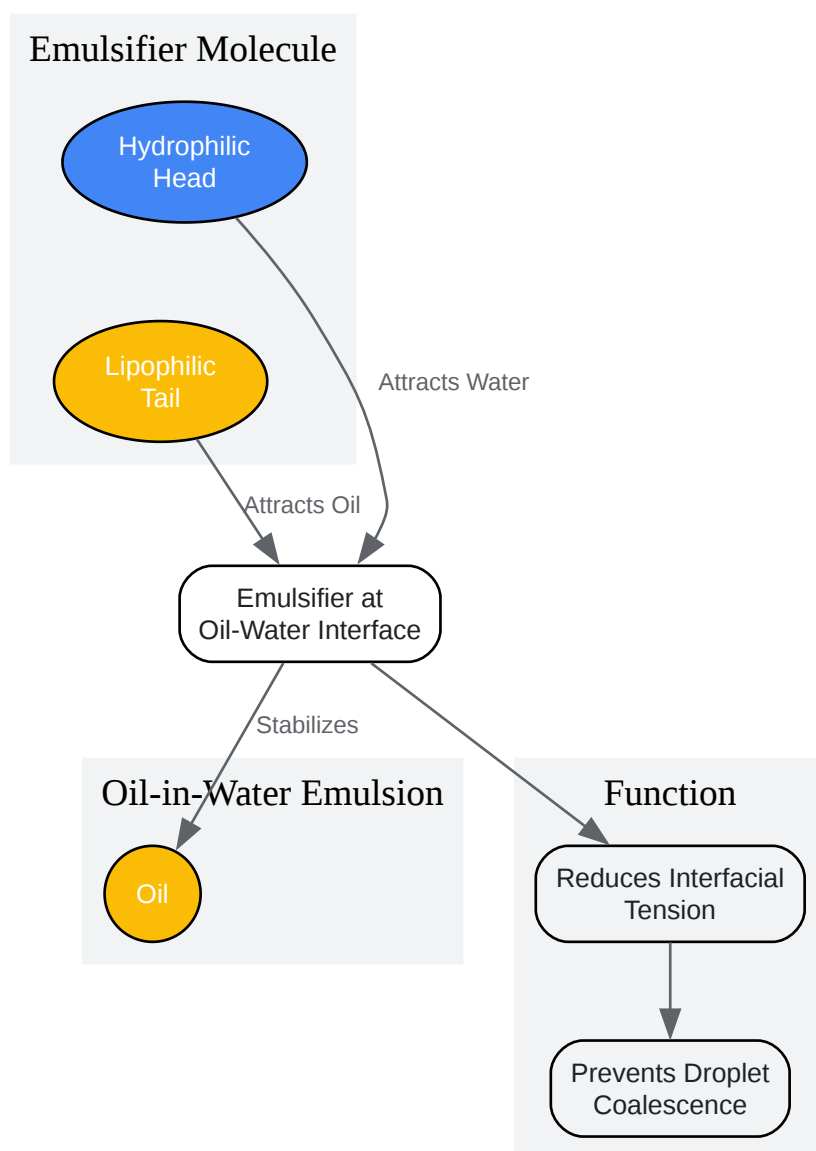
- A drop of the oil phase is formed at the tip of a needle immersed in the aqueous phase containing the emulsifier.
- The shape of the drop is determined by the balance between interfacial tension and gravity.

- A camera captures the image of the drop, and software analyzes its shape to calculate the interfacial tension. A lower interfacial tension value indicates a more effective emulsifier at the interface.

Visualizations

The following diagrams illustrate the experimental workflow for benchmarking emulsifiers and the fundamental relationship between an emulsifier's structure and its function.





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